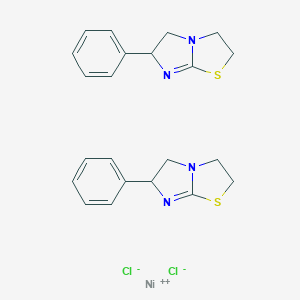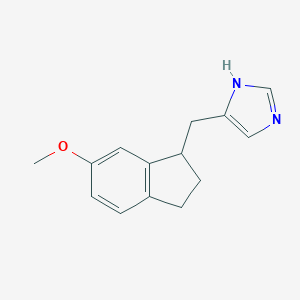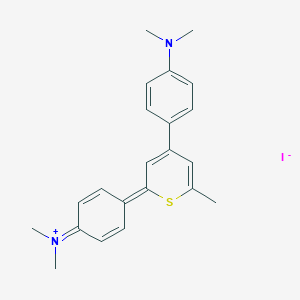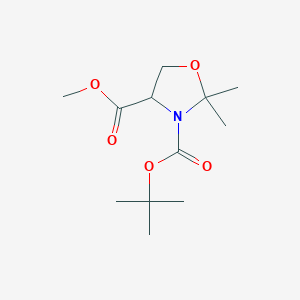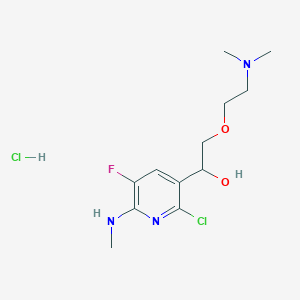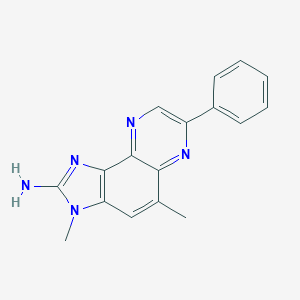
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mechanism Of Action
The mechanism of action of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- have been studied extensively. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of certain viruses.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- in lab experiments is its broad range of biological activities. Additionally, it has been shown to possess relatively low toxicity, making it a potentially safe and effective therapeutic agent. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use in research.
Future Directions
There are several future directions for research on 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl-. One potential direction is to further explore its antitumor activity and investigate its potential use in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
In conclusion, 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- is a promising compound with a wide range of potential therapeutic applications. Its broad range of biological activities and relatively low toxicity make it a potentially safe and effective therapeutic agent. Future research in this area could lead to the development of new and more effective treatments for cancer, inflammation, and viral infections.
Synthesis Methods
The synthesis of 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- involves the condensation of 2-aminobenzonitrile with 3,5-dimethylphenylisocyanide in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a cyclization reaction with triethylorthoformate to yield the final product.
Scientific Research Applications
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and antiviral properties.
properties
CAS RN |
146177-65-3 |
|---|---|
Product Name |
3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,5-dimethyl-7-phenyl- |
Molecular Formula |
C17H15N5 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
3,5-dimethyl-7-phenylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C17H15N5/c1-10-8-13-15(21-17(18)22(13)2)16-14(10)20-12(9-19-16)11-6-4-3-5-7-11/h3-9H,1-2H3,(H2,18,21) |
InChI Key |
ZHFLDAOKAXJYGO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=NC=C(N=C13)C4=CC=CC=C4)N=C(N2C)N |
Canonical SMILES |
CC1=CC2=C(C3=NC=C(N=C13)C4=CC=CC=C4)N=C(N2C)N |
Other CAS RN |
146177-65-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B127366.png)
![1-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B127370.png)
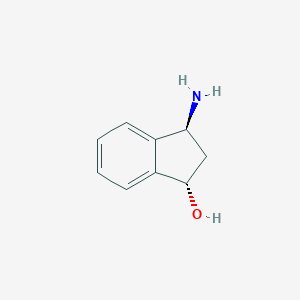
![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)
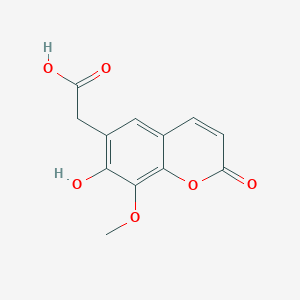
![(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B127383.png)

